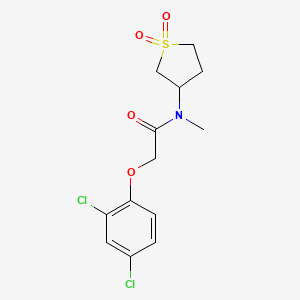

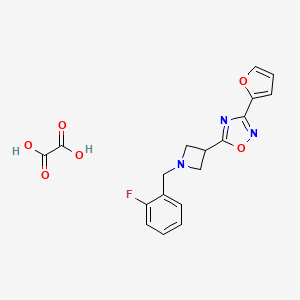

![molecular formula C25H21N5O3 B2858724 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide CAS No. 1185002-77-0](/img/structure/B2858724.png)

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been found to exhibit DNA intercalation activities and have potential as anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves various methods . One effective method reported involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .科学的研究の応用

Antimicrobial and Antifungal Applications

Some derivatives of triazoloquinoxaline have demonstrated significant antimicrobial and antifungal activities. For instance, Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, finding that compounds like 1-aryl-4-chloro-[1,2,4]triazolo [4,3-a]quinoxalines possess potent antibacterial activity compared to standard tetracycline (Badran, Abouzid, & Hussein, 2003). This highlights the potential of triazoloquinoxaline derivatives in developing new antibacterial agents.

Adenosine Receptor Antagonism

The 1,2,4-triazoloquinoxaline scaffold is also a promising candidate for designing selective human A3 adenosine receptor antagonists. Catarzi et al. (2005) explored the synthesis of 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives, finding compounds with potent and selective antagonistic activity toward hA3 adenosine receptors, which could be beneficial in treating various conditions related to adenosine receptor activity (Catarzi, Colotta, Varano, Lenzi, Filacchioni, Trincavelli, Martini, Montopoli, & Moro, 2005). Another study by Colotta et al. (2000) synthesized novel triazoloquinoxalin-1-ones with variations in substituents, evaluating their binding activities at bovine A(1) and A(2A) as well as cloned human A(3) adenosine receptors, further elucidating the structural requirements for receptor binding and activity (Colotta, Catarzi, Varano, Cecchi, Filacchioni, Martini, Trincavelli, & Lucacchini, 2000).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

For instance, a derivative of [1,2,4]triazolo[4,3-a]quinoxaline was found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Biochemical Pathways

For example, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway .

Result of Action

Similar compounds have been found to exhibit cytotoxicity at certain concentrations . For instance, a derivative of [1,2,4]triazolo[4,3-a]quinoxaline showed promising antiviral activity .

将来の方向性

特性

IUPAC Name |

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c1-16-12-17(2)14-19(13-16)33-24-23-28-29(15-22(31)26-18-8-4-3-5-9-18)25(32)30(23)21-11-7-6-10-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZQALKBOYAVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)

![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2858657.png)

![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)